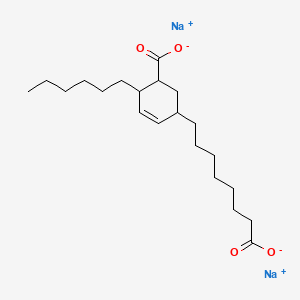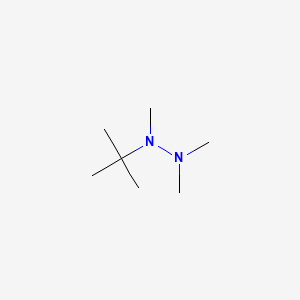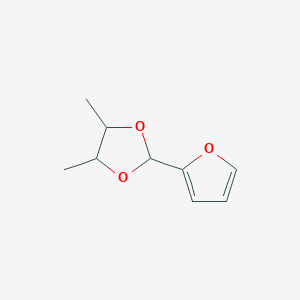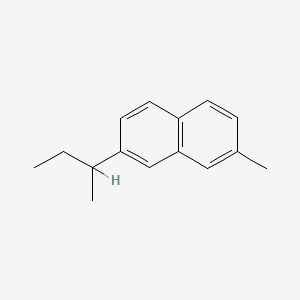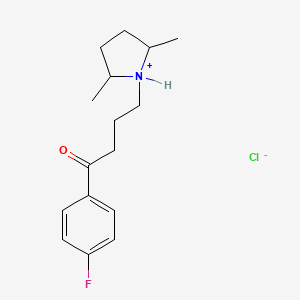
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a piperazine ring substituted with a methoxyphenyl group, and multiple methoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with m-methoxyphenyl bromide in the presence of a base, such as potassium carbonate, to introduce the methoxyphenyl group.
Attachment of Benzyl Alcohol Moiety: The resulting intermediate is further reacted with benzyl chloride in the presence of a base to attach the benzyl alcohol moiety.
Introduction of Trimethoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy groups or to convert the benzyl alcohol moiety to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and strong bases like potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl group derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler compound with similar functional groups but lacking the piperazine ring and methoxy substitutions.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, such as m-chlorophenylpiperazine.
Trimethoxybenzene derivatives: Compounds with similar trimethoxybenzene moieties but different functional groups attached.
Uniqueness
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, methoxyphenyl group, and multiple methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
66903-03-5 |
|---|---|
分子式 |
C23H34Cl2N2O5 |
分子量 |
489.4 g/mol |
IUPAC名 |
3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O5.2ClH/c1-27-19-7-5-6-18(16-19)25-12-10-24(11-13-25)9-8-20(26)17-14-21(28-2)23(30-4)22(15-17)29-3;;/h5-7,14-16,20,26H,8-13H2,1-4H3;2*1H |
InChIキー |
XAHRUGWFUPQPBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(C3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)

